Gentiopicroside

Vue d'ensemble

Description

La gentiopicrine est un glucoside seco-iridoïde au goût amer que l'on trouve principalement dans les plantes de la famille des Gentianacées, telles que les espèces de Gentiana et de Swertia . Elle est connue pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, hépato-protectrices et antimicrobiennes . La gentiopicrine est un composant clé des formulations de médecine traditionnelle chinoise comme le Long Dan Xie Gan Wan, qui est utilisé pour dissiper la chaleur et l'humidité du foie .

Applications De Recherche Scientifique

La gentiopicrine a un large éventail d'applications en recherche scientifique :

Médecine : Elle a montré un potentiel dans le traitement des maladies du foie, des troubles digestifs et des affections inflammatoires Les nanoparticules chargées de gentiopicrine sont explorées pour le traitement topique du psoriasis.

Industrie : La gentiopicrine est utilisée dans la formulation de médicaments à base de plantes et de compléments alimentaires.

5. Mécanisme d'Action

La gentiopicrine exerce ses effets par divers mécanismes :

Anti-inflammatoire : Elle régularise à la baisse les cytokines inflammatoires comme l'oxyde nitrique et la prostaglandine E2 en supprimant la synthase inductible de l'oxyde nitrique et la cyclo-oxygénase-2.

Hépato-protectrice : La gentiopicrine réduit la production de cytokines pro-inflammatoires et augmente les cytokines anti-inflammatoires, protégeant les cellules du foie des dommages.

Antimicrobienne : Elle perturbe les membranes cellulaires microbiennes et inhibe la croissance des bactéries.

Orientations Futures

Gentiopicrin has been found to have a variety of biological activities and is a component of herbal drugs. The results of recently published scientific studies underline a meaningful role of this molecule as an active factor in metabolic pathways and mechanisms, which may have an influence in the treatment of different diseases . This suggests that future research could focus on the development of newly discovered compounds and therapeutic uses, understanding of the structure—activity relationship, and establishment of harmonious and effective medicinal herb standards .

Mécanisme D'action

Target of Action

Recent studies have identified 53 putative target genes potentially involved in its anticancer activity . Additionally, it has been found to interact with key extracellular matrix (ECM) proteins and vimentin .

Mode of Action

Gentiopicroside interacts with its targets, leading to various physiological changes. For instance, it has been found to inhibit the expression of matrix metalloproteinases (MMP-2, MMP-9) via the RAGE/NF-κB pathway . It also regulates the PPAR-γ/AMPK/ACC signaling pathway by inhibiting ACC expression through PPAR-γ regulated activation of AMPK .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the formation of Advanced Glycosylation End Products (AGEs), which are implicated in various diseases . It also disrupts AGE-RAGE signaling, thereby blocking AGE-induced oxidative stress and inflammatory responses in cells . Furthermore, it maintains the balance of ECM synthesis and catabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed, but with a low bioavailability . The serum half-life of this compound is 6.1 hours for intravenous and 2.8 hours for oral administration . The maximum plasma concentration (Cmax) and time to reach maximum plasma concentration (Tmax) are also important parameters in its pharmacokinetics .

Result of Action

The action of this compound results in a wide range of effects, including hepatoprotective, anti-inflammatory, antifibrotic, antioxidant, analgesic, antitumor, and immunomodulatory properties . It can inhibit AGE-induced damage to the dermis via multiple pathways . Moreover, it can alleviate AGE-induced dysfunctions in cellular behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the modern high-sugar diet can lead to higher rates of accumulation of AGEs in the skin, which this compound works to inhibit

Analyse Biochimique

Biochemical Properties

Gentiopicroside has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to have a meaningful role in metabolic pathways and mechanisms, which may influence the treatment of different diseases . For instance, it has been found to inhibit the activation of the EGFR/PI3K/AKT signaling pathway by reducing EGFR expression .

Cellular Effects

This compound has been shown to have a wide range of effects on various types of cells and cellular processes. It has been found to inhibit the proliferation, invasion, and migration of gastric cancer cell lines in a dose-dependent manner . Furthermore, it has been shown to induce mitochondrial apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One such mechanism is through the inhibition of the EGFR/PI3K/AKT signaling pathway by reducing EGFR expression . This leads to a decrease in tumor volume and inhibits pulmonary metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have various effects over time. For instance, it has been found to significantly reduce the swelling of joints and arthritic index scores in treated adjuvant-induced arthritis (AIA) rats .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, at a dose of 200 mg/kg, this compound was found to significantly reduce the swelling of joints and arthritic index scores in AIA rats . It did not affect the spleen index values, indicating that it was relatively safe at the dose chosen .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to work through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway and glycine, serine, and threonine metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La gentiopicrine peut être synthétisée par extraction à partir de sources végétales, en particulier des racines des espèces de Gentiana. Le processus d'extraction implique généralement une macération ou une percolation avec des solvants tels que l'éthanol ou le méthanol, suivie d'une purification par des techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de gentiopicrine implique une extraction à grande échelle à partir de matières végétales. Le processus comprend le séchage et le broyage de la matière végétale, suivi de l'extraction par solvant et de la purification par des techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir de la gentiopicrine de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La gentiopicrine subit diverses réactions chimiques, notamment :

Hydrolyse : La gentiopicrine peut être hydrolysée pour produire du gentiopicroside et du glucose.

Réduction : Elle peut être réduite pour former différents métabolites, tels que G-M1 et G-M2.

Déshydratation : Les réactions de déshydratation peuvent conduire à la formation de composés tels que G-M5.

Réactifs et conditions courantes :

Hydrolyse : Des conditions acides ou enzymatiques sont couramment utilisées pour l'hydrolyse.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Déshydratation : La déshydratation peut être réalisée en milieu acide ou en utilisant des agents déshydratants.

Principaux produits :

Hydrolyse : this compound et glucose.

Réduction : Métabolites tels que G-M1 et G-M2.

Déshydratation : Composés tels que G-M5.

Comparaison Avec Des Composés Similaires

La gentiopicrine est similaire à d'autres glucosides seco-iridoïdes tels que la swértiamarine et la swéroside . Elle est unique par ses activités biologiques spécifiques et son rôle dans la médecine traditionnelle chinoise . Contrairement à la swértiamarine, qui a des difficultés à pénétrer la barrière hémato-encéphalique, la gentiopicrine peut être hydrolysée par la bêta-glucosidase bactérienne pour former des aglycones, qui sont ensuite transformées en dérivés d'iso-coumarine .

Composés Similaires :

- Swértiamarine

- Swéroside

- Erythrocentaurine

La gentiopicrine se distingue par ses diverses activités pharmacologiques et son rôle important dans la médecine traditionnelle .

Propriétés

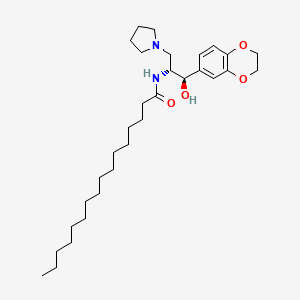

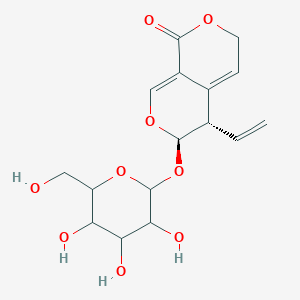

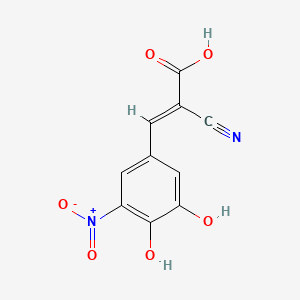

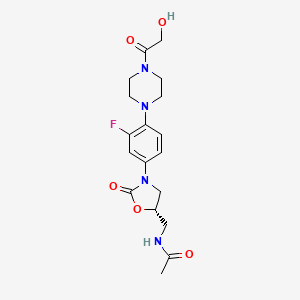

IUPAC Name |

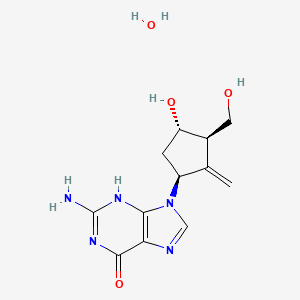

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAGQYUORDTXOR-GPQRQXLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878043 | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20831-76-9 | |

| Record name | Gentiopicroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiopicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gentiopicroside exert its anti-inflammatory effects?

A1: this compound exhibits anti-inflammatory activity through multiple mechanisms, including the suppression of pro-inflammatory cytokines and modulation of signaling pathways. Studies have shown that it can inhibit the production of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in various cell and animal models. [, , , , ] These effects have been linked to the inhibition of key signaling pathways, such as the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. []

Q2: What is the role of this compound in protecting against liver injury?

A2: this compound demonstrates hepatoprotective effects by combating oxidative stress, reducing inflammation, and modulating key signaling pathways in the liver. Research indicates that it can elevate the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. [, ] Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense mechanisms. []

Q3: How does this compound contribute to anticancer activity?

A3: this compound has shown promising anticancer effects in various cancer cell lines, including colon, ovary, and gastric cancer cells. These effects are attributed to multiple mechanisms, such as induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. [, , ] Studies have demonstrated that this compound can trigger caspase-dependent apoptosis, characterized by the upregulation of caspase-3, caspase-8, caspase-9, and Bax, and downregulation of Bcl-2. [] It can also induce cell cycle arrest at the G2/M phase, hindering cancer cell proliferation. [, ]

Q4: What is the molecular formula, weight, and spectroscopic data for this compound?

A4: this compound has the molecular formula C16H20O9 and a molecular weight of 356.32 g/mol. Spectroscopically, it exhibits characteristic UV absorbance at 270 nm, which is often used for its detection and quantification in various matrices. [, , , ]

Q5: What is the pharmacokinetic profile of this compound?

A6: Studies in rats have shown that this compound is rapidly absorbed after oral administration but exhibits low bioavailability. [] It is metabolized by intestinal flora, resulting in the formation of metabolites like gentianine and gentianal. [, ] The pharmacokinetic parameters of this compound can be influenced by other components present in Gentiana extracts. [, , ]

Q6: What evidence supports the use of this compound for treating diabetic peripheral neuropathy?

A7: Research suggests that this compound may be beneficial in managing diabetic peripheral neuropathy (DPN). In DPN rat models, this compound demonstrated significant analgesic effects, alleviating thermal and mechanical hyperalgesia. [] This effect is attributed to its ability to regulate blood lipid levels, enhance nerve blood flow, and improve nerve conduction velocity. [] Furthermore, this compound has been shown to modulate the PPAR-γ/AMPK/ACC signaling pathway, which plays a crucial role in lipid metabolism and energy homeostasis. []

Q7: What is the evidence for this compound's protective effect against gastric mucosal injury?

A8: Studies have revealed that this compound possesses gastroprotective properties. In a mouse model of ethanol-induced gastric mucosal injury, this compound administration effectively reduced the severity of gastric lesions. [] This protective effect is attributed to its antioxidant and anti-inflammatory activities, as evidenced by increased heat shock protein-70 (HSP70) and glutathione (GSH) levels, enhanced SOD activity, and reduced TNF-α, IL-6, and MDA levels in gastric tissue. []

Q8: What analytical techniques are commonly employed for the analysis of this compound?

A9: Several analytical methods are employed for the identification, quantification, and quality control of this compound. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS), is widely used due to its sensitivity, selectivity, and accuracy. [, , , , , , , , , ] Thin-layer chromatography (TLC) is another technique used for qualitative analysis and screening. []

Q9: What are the common methods for extracting this compound from plant material?

A10: Various extraction methods have been explored for obtaining this compound from Gentiana species, including traditional solvent extraction methods like maceration and reflux extraction, as well as more advanced techniques like ultrasonic-assisted extraction. [, ] The choice of extraction method depends on factors like efficiency, cost, and environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)